3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- 3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-
Brand Name: Vulcanchem
CAS No.: 66620-83-5
VCID: VC4122004
InChI: InChI=1S/C7H7NO3/c1-4-2-6(10)5(3-9)7(11)8-4/h2-3H,1H3,(H2,8,10,11)
SMILES: CC1=CC(=C(C(=O)N1)C=O)O
Molecular Formula: C7H7NO3
Molecular Weight: 153.14

3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-

CAS No.: 66620-83-5

Cat. No.: VC4122004

Molecular Formula: C7H7NO3

Molecular Weight: 153.14

* For research use only. Not for human or veterinary use.

3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- - 66620-83-5

Specification

CAS No. 66620-83-5
Molecular Formula C7H7NO3
Molecular Weight 153.14
IUPAC Name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde
Standard InChI InChI=1S/C7H7NO3/c1-4-2-6(10)5(3-9)7(11)8-4/h2-3H,1H3,(H2,8,10,11)
Standard InChI Key ZREYDDIQAZXMOD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1)C=O)O
Canonical SMILES CC1=CC(=C(C(=O)N1)C=O)O

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol . The structure consists of a pyridine ring substituted at positions 3 (formyl group), 4 (hydroxyl), 6 (methyl), and 2 (oxo group) (Figure 1).

Table 1: Key Structural Identifiers

PropertyValue
CAS Number66620-83-5
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
IUPAC Name4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde

Spectroscopic Characterization

Computational studies using Gaussian03 software at Hartree-Fock (HF) and Density Functional Theory (DFT) levels have elucidated its vibrational wavenumbers, infrared (IR), and Raman activities. The calculated hyperpolarizability (β\beta) suggests potential utility in nonlinear optics . Experimental IR and Raman spectra align closely with theoretical predictions, confirming the stability of its tautomeric forms .

Synthesis and Reactivity

Synthetic Routes

While direct synthesis protocols for this compound are sparingly documented, analogous derivatives are synthesized via:

  • Condensation reactions: 3-Pyridinecarboxaldehyde derivatives often form through acid-catalyzed condensations. For example, superelectrophilic activation in triflic acid (CF₃SO₃H) enables reactions with deactivated arenes like chlorobenzene .

  • Functional group interconversion: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4) serves as a precursor, where ester hydrolysis yields the carboxylic acid derivative .

Reactivity Profile

The formyl group at position 3 renders the compound electrophilic, facilitating nucleophilic additions. In acidic media, it forms a diprotonated dicationic species, enhancing its reactivity toward aromatic electrophilic substitution . The hydroxyl group at position 4 participates in hydrogen bonding, influencing solubility and crystallinity .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but miscible with polar organic solvents like ethanol and chloroform . It is stable under ambient conditions but degrades upon prolonged exposure to light or strong oxidizing agents .

Table 2: Physicochemical Data

PropertyValue
Solubility in WaterLow
StabilityLight-sensitive
Storage Conditions2–8°C, inert atmosphere

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 216–222°C for its ethyl ester derivative, suggesting similar thermal behavior for the parent compound .

Applications in Research

Organic Synthesis

This compound serves as a building block for:

  • Heterocyclic frameworks: Its reactive aldehyde group participates in multicomponent reactions to form pyranopyridines and chromenes .

  • Nonlinear optical materials: High hyperpolarizability (β\beta) values predict utility in second-harmonic generation (SHG) devices .

Biological Activity

  • Antimicrobial agents: Structural analogs isolated from Penicillium spp. exhibit chymase inhibition, suggesting potential therapeutic applications .

  • Developmental toxicity: The metabolite 3-pyridinecarboxaldehyde (3-PCA) demonstrates acute toxicity in zebrafish embryos (LC₅₀ = 10.7 mg/L), causing pericardial edema and disrupted calcium signaling .

ParameterValue
LC₅₀ (96h)10.7 mg/L
EC₅₀ (Developmental)2.07 mg/L

Environmental and Regulatory Considerations

Ecotoxicology

The compound’s environmental persistence remains unquantified, but its metabolite 3-PCA poses risks to aquatic ecosystems. Regular monitoring of residues in water bodies is advised .

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